molecular formula C19H19FN4O2 B1322266 2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol CAS No. 649736-30-1

2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol

Cat. No.: B1322266
CAS No.: 649736-30-1
M. Wt: 354.4 g/mol
InChI Key: BHTOEBTYCXDAEE-UHFFFAOYSA-N
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Description

2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol is a complex organic compound featuring a unique combination of indole, pyrrolo[2,1-f][1,2,4]triazin, and propanol moieties

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The specific mode of action for this compound is currently unknown. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could influence multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it’s likely that this compound could have a range of molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific enzyme active sites, potentially inhibiting or activating their functions. For instance, it may interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby influencing signaling pathways and cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzyme active sites, either inhibiting or activating their functions. For instance, it may act as a competitive inhibitor by occupying the active site of an enzyme, preventing the substrate from binding. Alternatively, it may enhance enzyme activity by stabilizing the active conformation of the enzyme. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it may cause toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that can further influence cellular processes. The metabolic flux and levels of specific metabolites can be affected by the presence of this compound, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its activity and function, as it may preferentially accumulate in certain tissues or organelles, leading to localized effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol typically involves multiple steps:

    Formation of the Indole Derivative: The initial step involves the synthesis of 4-fluoro-2-methyl-1H-indole-5-ol.

    Construction of the Pyrrolo[2,1-f][1,2,4]triazin Core: The next step involves the formation of the pyrrolo[2,1-f][1,2,4]triazin ring system.

    Coupling Reactions: The final step involves coupling the indole derivative with the pyrrolo[2,1-f][1,2,4]triazin core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent, and catalyst), and implementing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol is studied for its interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme mechanisms.

Medicine

Medically, this compound shows promise in the development of new drugs. Its structure suggests potential activity against certain diseases, making it a candidate for drug discovery and development programs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-5-hydroxy-2-methylindole
  • 4-Fluoro-2-methyl-1H-indole-5-ol
  • 4-Fluoro-2-methyl-1H-indole-5-yl acetate

Uniqueness

Compared to similar compounds, 2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol stands out due to its combined indole and pyrrolo[2,1-f][1,2,4]triazin structures. This unique combination enhances its potential biological activity and makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c1-10-7-12-14(23-10)5-6-15(16(12)20)26-18-17-11(2)13(19(3,4)25)8-24(17)22-9-21-18/h5-9,23,25H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTOEBTYCXDAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624962
Record name 2-{4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649736-30-1
Record name 2-{4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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